molecular formula C12H23N3 B11731991 butyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

butyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11731991
M. Wt: 209.33 g/mol
InChI Key: IAHUPCSUDPVXSB-UHFFFAOYSA-N
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Description

Butyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the formation of the pyrazole ring followed by the introduction of the butylamine group. One common method is the condensation of a suitable hydrazine with a 1,3-diketone to form the pyrazole ring. This is followed by alkylation with a butyl halide under basic conditions to introduce the butyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Butyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halides and other nucleophiles can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.

Scientific Research Applications

Butyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of butyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The butyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • BTTES (3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid)

Uniqueness

Butyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct chemical and biological properties. Its combination of a butyl group and a pyrazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]butan-1-amine

InChI

InChI=1S/C12H23N3/c1-5-6-7-13-8-12-9-15(10(2)3)14-11(12)4/h9-10,13H,5-8H2,1-4H3

InChI Key

IAHUPCSUDPVXSB-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CN(N=C1C)C(C)C

Origin of Product

United States

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